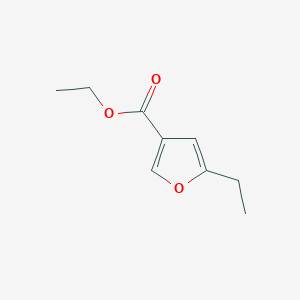

Ethyl 5-ethylfuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-ethylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-8-5-7(6-12-8)9(10)11-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPVYJQBUZWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490762 | |

| Record name | Ethyl 5-ethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-43-4 | |

| Record name | Ethyl 5-ethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-ethylfuran-3-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further modified to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 5-ethylfuran-3-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Key Reactions:

- Knoevenagel Condensation: This reaction can be employed to synthesize derivatives that exhibit enhanced biological activities.

- Esterification Reactions: The compound can be used to form esters with different alcohols, broadening its applicability in creating flavoring agents and fragrances.

Medicinal Chemistry

Recent studies highlight the potential of this compound in medicinal applications, particularly in the development of pharmaceuticals.

Case Studies:

- Anticancer Activity: In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines, including HL-60 (promyelocytic leukemia) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis, showing a concentration-dependent relationship between dosage and cell viability reduction.

- Antimicrobial Properties: this compound derivatives have shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Tests indicated significant inhibition zones, suggesting potential for therapeutic applications in combating infections.

Materials Science

In materials science, this compound is explored for its role as a stabilizer in polymers.

Applications:

- Light Stabilizers: Compounds derived from this compound are utilized as light stabilizers for organic polymers, enhancing their durability and resistance to degradation under UV exposure .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Outcome | Reference |

|---|---|---|---|

| Anticancer | HL-60 | Significant reduction in viability | |

| Anticancer | A549 | Induction of apoptosis | |

| Antimicrobial | Various Bacteria | Notable inhibition zones |

Table 2: Synthetic Applications

| Reaction Type | Description | Potential Products |

|---|---|---|

| Knoevenagel Condensation | Formation of derivatives with enhanced activities | Various bioactive compounds |

| Esterification | Reaction with different alcohols | Flavoring agents, fragrances |

Mechanism of Action

The mechanism of action of ethyl 5-ethylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of furan-3-carboxylate derivatives allows for tailored physicochemical and reactivity profiles. Below is a detailed comparison of ethyl 5-ethylfuran-3-carboxylate with key analogues:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- The nitro group in ethyl 5-nitrobenzofuran-3-carboxylate strongly withdraws electrons, reducing the furan ring’s aromaticity and increasing susceptibility to reduction. In contrast, the ethyl group in the target compound provides electron-donating effects, enhancing ring stability .

- The anthraquinone-fused derivative exhibits redshifted UV-Vis absorption due to conjugation, unlike simpler furan esters, which lack extended π-systems .

Q & A

Synthesis & Optimization

Basic Q1: What are the common laboratory synthesis routes for Ethyl 5-ethylfuran-3-carboxylate? Methodological Answer: this compound is typically synthesized via multi-step reactions starting with furan derivatives. A representative approach involves:

Esterification: Reacting 5-ethylfuran-3-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

Functionalization: Introducing substituents via electrophilic substitution or cross-coupling reactions, optimized in solvents like acetic acid or ethyl acetate .

Purification: Column chromatography or recrystallization to isolate the product. Reaction progress is monitored using TLC or HPLC .

Advanced Q1: How can reaction conditions be optimized to maximize yield and minimize side products? Methodological Answer: Optimization involves:

- Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to protic solvents.

- In Situ Monitoring: Real-time FTIR or NMR spectroscopy to detect intermediates and adjust parameters like temperature .

- DoE (Design of Experiments): Statistical methods to evaluate interactions between variables (e.g., temperature, stoichiometry) .

Structural Characterization

Basic Q2: Which analytical techniques are critical for confirming the structure and purity of this compound? Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms esterification (e.g., ethyl group signals at δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₉H₁₂O₃ at m/z 168.0786) .

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths/angles and confirms the furan ring conformation .

Advanced Q2: How can researchers resolve discrepancies in crystallographic data for this compound derivatives? Methodological Answer:

- SHELX Refinement: Use SHELXL for anisotropic refinement of non-hydrogen atoms and riding models for hydrogen atoms. Check for twinning using PLATON or ROTAX .

- Data Validation: Cross-validate with CIF check reports (e.g., IUCr standards) to identify outliers in displacement parameters .

Biological Activity & Interactions

Basic Q3: What methodologies assess the pharmacological potential of this compound? Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using spectrophotometric methods .

- Cytotoxicity Screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Q3: How are molecular docking simulations applied to study binding interactions? Methodological Answer:

- Target Preparation: Retrieve protein structures from PDB (e.g., COX-2 for anti-inflammatory studies) and prepare with AutoDock Tools.

- Docking Parameters: Use AutoDock Vina with Lamarckian GA to predict binding poses. Validate results with mutagenesis studies (e.g., alanine scanning) .

Stability & Degradation

Basic Q4: How is the stability of this compound evaluated under varying conditions? Methodological Answer:

- Stress Testing: Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 1–13).

- HPLC Analysis: Monitor degradation products using C18 columns and UV detection (λ = 254 nm) .

Advanced Q4: What advanced techniques identify degradation pathways? Methodological Answer:

- LC-MS/MS: Fragmentation patterns reveal degradation byproducts (e.g., hydrolysis of the ester group to 5-ethylfuran-3-carboxylic acid) .

- Kinetic Modeling: Determine rate constants (k) and activation energy (Eₐ) using Arrhenius plots .

Structure-Activity Relationships (SAR)

Basic Q5: How do substituent modifications influence biological activity? Methodological Answer:

- Analog Synthesis: Prepare derivatives (e.g., alkyl chain elongation, halogenation) and compare IC₅₀ values.

- Pharmacophore Mapping: Identify critical groups (e.g., ester moiety for binding) using MOE or Schrödinger .

Advanced Q5: Can QSAR models predict the activity of novel this compound analogs? Methodological Answer:

- Descriptor Calculation: Use Dragon or PaDEL to compute molecular descriptors (e.g., logP, polar surface area).

- Model Training: Apply machine learning (e.g., Random Forest, SVM) on datasets with reported bioactivity. Validate with leave-one-out cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.